molecular formula C6H9BClNO2 B2356483 (5-Methylpyridin-3-yl)boronic acid hydrochloride CAS No. 2377611-80-6

(5-Methylpyridin-3-yl)boronic acid hydrochloride

Cat. No. B2356483
CAS RN: 2377611-80-6
M. Wt: 173.4
InChI Key: HDGJSTQFYVPRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Methylpyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H8BNO2 . It is a solid substance that appears white to pale brown in color .


Synthesis Analysis

The synthesis of borinic acids, which include “this compound”, often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A metal-free one-pot synthesis of tetracoordinated borinic acids has also been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Cc1cncc(c1)B(O)O . The InChI key for this compound is REONQWGHSQHTAC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that appears white to pale brown in color . It has a molecular weight of 136.94 .

Scientific Research Applications

Synthesis and Chemical Properties

(5-Methylpyridin-3-yl)boronic acid hydrochloride is a chemical compound used extensively in organic synthesis. Notably, it plays a crucial role in the synthesis of halopyridinylboronic acids and esters, which are key components in Suzuki cross-coupling reactions. These reactions are fundamental for creating diverse libraries of pyridines, significantly expanding the toolkit available for medicinal chemistry and drug discovery (Bouillon et al., 2003). Additionally, the synthesis of novel halopyridinylboronic acids, including the 2,4, or 5-halopyridin-3-yl variants, showcases the versatility and utility of these compounds in the field of organic chemistry, further emphasizing their importance in facilitating the development of new chemical entities (Bouillon et al., 2002).

Role in Catalysis and Reaction Mechanisms

Boronic acids, including variants like this compound, are renowned for their catalytic properties. They have been instrumental in facilitating various chemical reactions, including the enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals. Such catalytic activities underscore the importance of boronic acids in synthesizing complex molecules with high precision and selectivity, making them invaluable in the synthesis of pharmaceuticals and complex organic molecules (Hashimoto et al., 2015). Furthermore, boronic acid catalysis (BAC) is a rapidly evolving field, highlighting the potential of boronic acids in activating hydroxy functional groups under mild conditions, thus facilitating a range of organic reactions with high atom economy and selectivity (Hall, 2019).

Applications in Materials Science and Nanostructures

Boronic acids also find applications in materials science. They are pivotal in constructing boron-based macrocycles and dendrimers, showcasing their utility in creating complex molecular architectures. Such structures have potential applications in various fields, including nanotechnology and material science, highlighting the versatility and utility of boronic acids in creating complex and functional materials (Christinat et al., 2007).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using only in well-ventilated areas or outdoors .

Future Directions

While specific future directions for “(5-Methylpyridin-3-yl)boronic acid hydrochloride” are not explicitly mentioned in the search results, borinic acids, in general, are considered a mainstay in modern organic chemistry and are used in numerous fields including catalysis, materials science, biology, and imaging .

Mechanism of Action

Target of Action

5-Methylpyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as 5-Methylpyridine-3-boronic acid hydrochloride) transfers an organic group to the palladium catalyst . This is a key step in the Suzuki-Miyaura cross-coupling reaction, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 5-Methylpyridine-3-boronic acid hydrochloride, is a crucial pathway in organic synthesis . This reaction allows for the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .

Result of Action

The result of the action of 5-Methylpyridine-3-boronic acid hydrochloride is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including many that are of interest in pharmaceutical research .

Action Environment

The efficacy and stability of 5-Methylpyridine-3-boronic acid hydrochloride can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of a suitable palladium catalyst, and the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

properties

IUPAC Name

(5-methylpyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGJSTQFYVPRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.